

Thermodynamic stability of Fe-V systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron;vanadium*

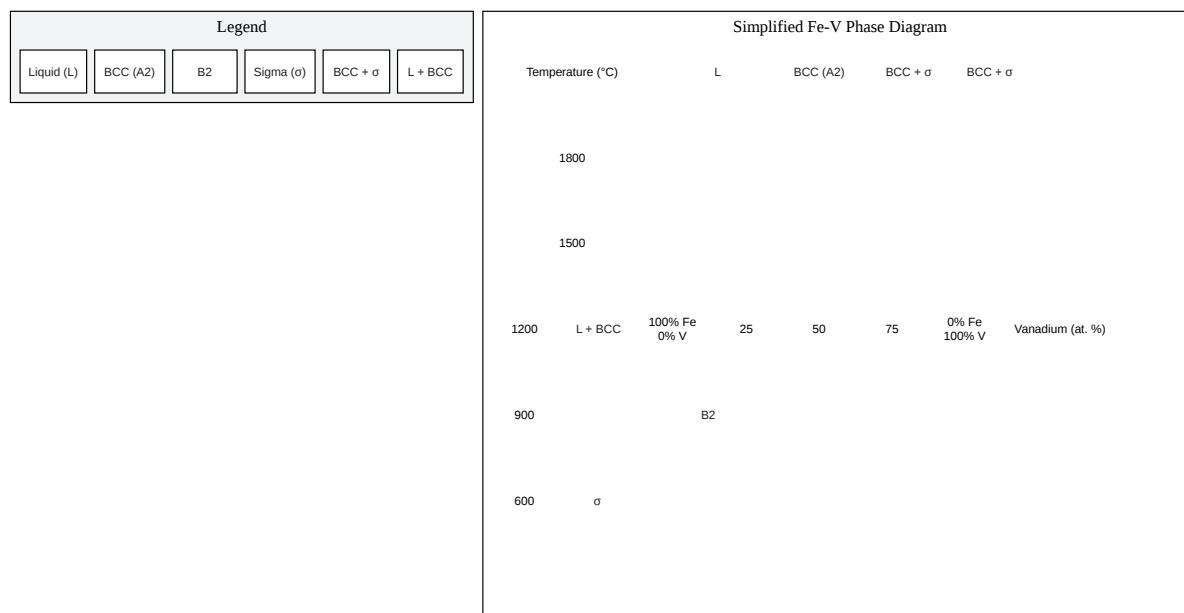
Cat. No.: *B14725944*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Stability of Fe-V Systems

Introduction

The iron-vanadium (Fe-V) system is a critical binary alloy with significant applications in various industrial sectors, particularly in the development of high-strength, low-alloy (HSLA) steels and other advanced materials. The thermodynamic stability of this system governs the phase equilibria, microstructural evolution, and ultimately, the mechanical and physical properties of Fe-V based alloys. A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals involved in materials design and process optimization. This guide provides a comprehensive overview of the thermodynamic stability of the Fe-V system, detailing its phase diagram, thermodynamic data, experimental determination methods, and computational modeling approaches.


The Fe-V Phase Diagram

The thermodynamic stability of the Fe-V system is visually represented by its phase diagram, which illustrates the stable phases as a function of temperature and composition. The Fe-V system is characterized by a body-centered cubic (bcc) solid solution, an ordered B2 phase, and a complex tetragonal σ -phase.[1][2]

- Liquid Phase (L): At high temperatures, iron and vanadium are completely miscible in the liquid state.
- BCC Solid Solution (α -Fe, V): At lower temperatures, the system forms a continuous body-centered cubic (bcc or A2) solid solution across the entire composition range.

- Ordered B2 Phase: Near the equiatomic composition (FeV), an order-disorder transition occurs, leading to the formation of an ordered B2 phase from the disordered bcc solid solution.[3][4]
- Sigma Phase (σ): A hard and brittle intermetallic σ -phase is stable at intermediate temperatures, typically between approximately 30 and 60 atomic percent vanadium.[2] The presence of the sigma phase can significantly influence the mechanical properties of the alloys.

Metastable phase diagrams have also been calculated to understand the behavior of the A2 and B2 phases without the formation of the sigma phase.[3][4] These calculated diagrams are in good agreement with experimental data obtained from techniques like short-range order intensity measurements.[3]

[Click to download full resolution via product page](#)

Caption: A simplified representation of the Fe-V binary phase diagram.

Thermodynamic Data

The thermodynamic stability of the phases in the Fe-V system is quantified by properties such as the Gibbs free energy and the enthalpy of formation. These values indicate the driving force for phase formation and transformation.

Gibbs Free Energy: The Gibbs free energy of formation for Fe-V solid solutions exhibits highly negative values.^{[5][6]} This indicates a strong tendency for iron and vanadium to form alloys rather than remain as separate elements. The Miedema semi-empirical model has been effectively used to estimate the Gibbs free energy in Fe-V and other binary systems.^{[5][6]}

Enthalpy of Formation: The enthalpy of formation (or mixing) is a measure of the heat released or absorbed when an alloy is formed from its constituent elements. For the Fe-V system, the chemical enthalpy values are negative, signifying an exothermic reaction and the formation of a stable alloy.^[6] The standard enthalpy of formation is defined as the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.^{[7][8]}

Table 1: Summary of Qualitative Thermodynamic Data for the Fe-V System

Thermodynamic Property	Value/Sign	Significance	Reference
Gibbs Free Energy of Formation	Highly Negative	Strong driving force for alloy formation	[5][6]
Chemical Enthalpy of Formation	Negative	Exothermic formation, stable alloy	[6]

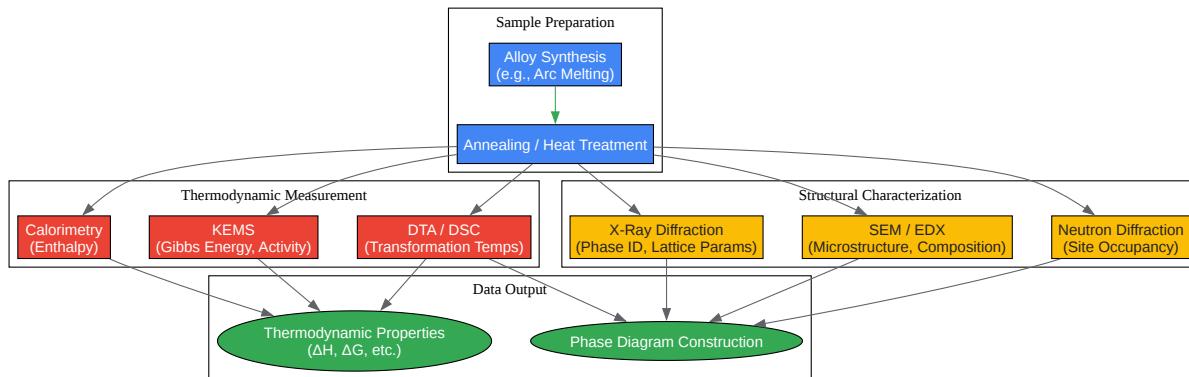
Experimental Protocols for Thermodynamic Characterization

A variety of experimental techniques are employed to determine the thermodynamic properties and phase boundaries of alloy systems like Fe-V.

1. Calorimetry:

- **Principle:** Calorimetry directly measures the heat changes associated with phase transformations or chemical reactions. For alloys, high-temperature reaction calorimetry is often used to determine the enthalpy of formation.

- Methodology:
 - A sample of the alloy with a known composition is prepared, often by arc melting or levitation melting, followed by annealing to ensure homogeneity.[9]
 - The sample is dropped into a high-temperature calorimeter containing a liquid metal bath (e.g., aluminum).[9]
 - The heat of dissolution of the alloy is measured.
 - The heats of dissolution of the pure constituent elements are also measured under the same conditions.
 - The enthalpy of formation is calculated by applying Hess's law to the measured dissolution enthalpies.[7]
 - The crystal structure and composition of the initial alloy are verified using techniques like X-ray Diffraction (XRD) and atomic absorption spectroscopy.[9]


2. Knudsen Effusion Mass Spectrometry (KEMS):

- Principle: KEMS is used to measure the vapor pressures of elements over a sample at high temperatures. This data can then be used to calculate thermodynamic activities and Gibbs free energies.
- Methodology:
 - The alloy sample is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.
 - The cell is heated to a specific temperature in a high-vacuum chamber.
 - At equilibrium, a small amount of vapor effuses through the orifice.
 - The effusing vapor beam is ionized, and the ions are separated by mass-to-charge ratio in a mass spectrometer.

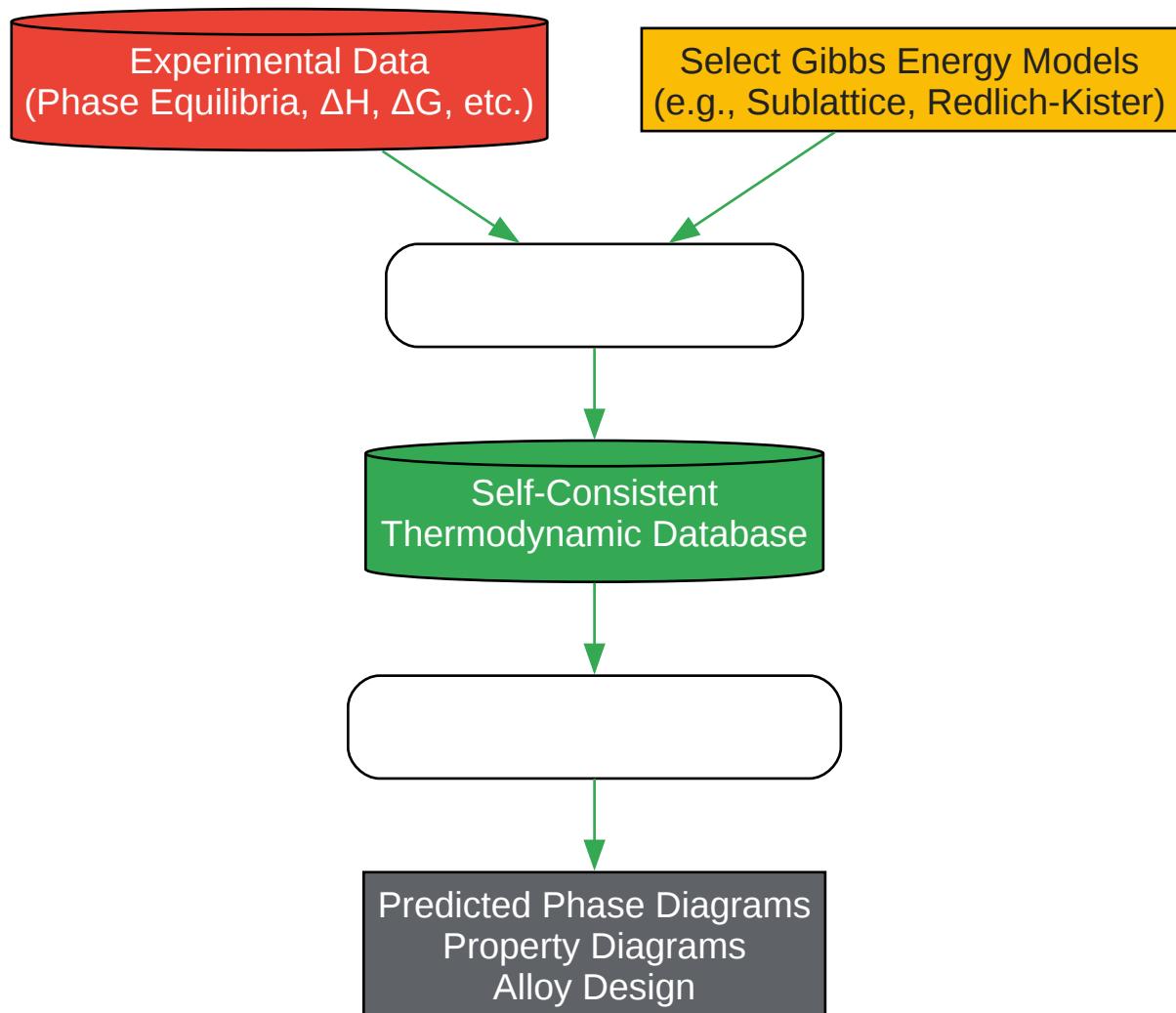
- The ion intensities are measured, which are proportional to the partial pressures of the corresponding species.
- From the partial pressures, the thermodynamic activities and Gibbs free energy of mixing are calculated.

3. Neutron Diffraction (ND):

- Principle: Neutron diffraction is a powerful technique for determining crystal structures and site occupancies of atoms in ordered phases, such as the σ -phase in the Fe-V system.
- Methodology:
 - A monochromatic beam of neutrons is directed at the alloy sample.
 - The neutrons are diffracted by the atomic nuclei in the crystal lattice.
 - The intensity of the diffracted neutrons is measured as a function of the scattering angle.
 - The resulting diffraction pattern provides information about the crystal structure, lattice parameters, and the distribution of Fe and V atoms on the different sublattices of the σ -phase.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of thermodynamic properties.


Computational Modeling: The CALPHAD Approach

The CALculation of PHAse Diagrams (CALPHAD) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems.^{[10][11]} It combines experimental data with thermodynamic models to create self-consistent thermodynamic databases.^[12] These databases can then be used to calculate phase diagrams and predict phase equilibria for complex alloys.^[13]

The CALPHAD approach involves the following steps:

- Literature Review: A critical evaluation of all available experimental data, including phase diagram information and thermochemical measurements, for the system of interest (e.g., Fe-V).[13][14]
- Thermodynamic Modeling: The Gibbs free energy of each individual phase is described by a mathematical model. For solution phases (like liquid or bcc), models like the substitutional solution model are used, with the excess Gibbs energy expressed by a Redlich-Kister polynomial.[15] For ordered phases or intermetallic compounds, sublattice models are employed.[11][16]
- Parameter Optimization: The coefficients in the Gibbs energy models are optimized using the collected experimental data. This process aims to find a set of parameters that provides the best fit to all the data simultaneously, minimizing the Gibbs energy of the system.[10]
- Database Creation: The optimized parameters for the binary Fe-V system are stored in a thermodynamic database.
- Extrapolation: The binary database can be combined with databases for other binary and ternary systems to predict phase equilibria in higher-order, multicomponent systems.[16][17]

The CALPHAD method has been successfully applied to assess the Fe-V system and its inclusion in larger databases for steels and other complex alloys.[13][14]

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the CALPHAD (Calculation of Phase Diagrams) methodology.

Conclusion

The thermodynamic stability of the Fe-V system is well-characterized by its phase diagram, which includes a bcc solid solution, an ordered B2 phase, and an intermetallic σ -phase. The strong negative Gibbs free energy and enthalpy of formation confirm the high stability of Fe-V alloys. The determination of these properties relies on a combination of meticulous experimental techniques, such as calorimetry and neutron diffraction, and sophisticated computational modeling using the CALPHAD approach. The resulting thermodynamic databases are indispensable tools for the design and development of new alloys with tailored properties for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calculation of Gibbs Free Energy of Iron Based Alloys Using Miedema's Model and Comparison with Experiment | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. calphad.com [calphad.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Assessment of Ti-Al-Fe-V Quaternary System Applied to Novel Titanium Alloys Designing [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-entropy alloy - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Thermodynamic stability of Fe-V systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14725944#thermodynamic-stability-of-fe-v-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com